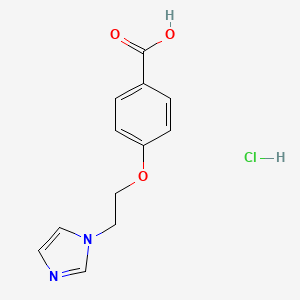

Dazoxiben Hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKDFUXBDJPRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78218-09-4 (Parent) | |

| Record name | Dazoxiben hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40225215 | |

| Record name | Dazoxiben hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74226-22-5 | |

| Record name | Dazoxiben hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazoxiben hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoxiben hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOXIBEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Dazoxiben Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazoxiben, with the IUPAC name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, is a potent and selective inhibitor of thromboxane synthase.[1] Its hydrochloride salt is the active pharmaceutical ingredient investigated for its therapeutic effects, primarily related to its antiplatelet and vasodilatory properties. This technical guide provides a detailed overview of a viable synthetic route to Dazoxiben Hydrochloride, including experimental protocols for its synthesis and purification. The document also presents quantitative data in a structured format and visual representations of the synthetic workflow and the compound's mechanism of action to facilitate understanding and application in a research and development setting.

Introduction

Dazoxiben is a non-prostanoid compound that selectively inhibits the enzyme thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthesis, Dazoxiben exhibits antithrombotic and vasodilatory effects, making it a subject of interest in cardiovascular research. This guide outlines a common and effective laboratory-scale synthesis of Dazoxiben Hydrochloride.

Synthesis of Dazoxiben Hydrochloride

A frequently employed synthetic pathway for Dazoxiben Hydrochloride commences with the readily available starting material, 4-hydroxybenzoic acid. The synthesis can be conceptually divided into three main stages:

-

Etherification: Introduction of a 2-chloroethoxy side chain to the phenolic hydroxyl group of 4-hydroxybenzoic acid.

-

Imidazole Ring Formation: Nucleophilic substitution of the chlorine atom by imidazole.

-

Salt Formation and Purification: Conversion of the free base to its hydrochloride salt and subsequent purification.

Overall Synthetic Scheme

Caption: Overall synthetic scheme for Dazoxiben Hydrochloride.

Experimental Protocols

Step 1: Synthesis of 4-(2-Chloroethoxy)benzoic Acid

Materials:

-

4-Hydroxybenzoic acid

-

1,2-Dichloroethane

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

-

Add an excess of 1,2-dichloroethane (10-15 eq) to the solution.

-

Heat the mixture to reflux and maintain vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The excess 1,2-dichloroethane can be removed by distillation.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield crude 4-(2-chloroethoxy)benzoic acid.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of Dazoxiben (Free Base)

Materials:

-

4-(2-Chloroethoxy)benzoic acid

-

Imidazole

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 eq) to anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.

-

Add a solution of 4-(2-chloroethoxy)benzoic acid (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and carefully quench the excess NaH by the slow addition of water.

-

Pour the reaction mixture into a larger volume of water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Dazoxiben free base.

Step 3: Synthesis and Purification of Dazoxiben Hydrochloride

Materials:

-

Dazoxiben (free base)

-

Ethanol

-

Concentrated Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve the crude Dazoxiben free base in a minimal amount of absolute ethanol.

-

Cool the solution in an ice bath and add a calculated amount of concentrated hydrochloric acid (1.1 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. If precipitation is slow, it can be induced by adding diethyl ether.

-

Filter the white precipitate and wash with cold diethyl ether.

-

For further purification, recrystallize the Dazoxiben Hydrochloride from a suitable solvent system such as ethanol/diethyl ether or isopropanol.

-

Dry the purified crystals under vacuum to obtain pure Dazoxiben Hydrochloride.

Data Presentation

| Parameter | Step 1: 4-(2-Chloroethoxy)benzoic Acid | Step 2: Dazoxiben (Free Base) | Step 3: Dazoxiben Hydrochloride |

| Typical Yield | 75-85% | 60-70% | >90% (from free base) |

| Purity (by HPLC) | >98% | >95% (crude) | >99.5% |

| Melting Point (°C) | 168-171 | 185-188 | 210-213 (decomposes) |

| Appearance | White crystalline solid | Off-white solid | White crystalline powder |

Mechanism of Action: Thromboxane Synthase Inhibition

Dazoxiben's therapeutic potential stems from its ability to inhibit thromboxane synthase. This enzyme is crucial for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). By blocking this step, Dazoxiben effectively reduces the levels of TXA2, a potent mediator of vasoconstriction and platelet aggregation. This inhibition can lead to a redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects (vasodilation and inhibition of platelet aggregation).

References

Dazoxiben Hydrochloride: A Technical Guide to its Discovery and Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Dazoxiben hydrochloride, a potent and selective thromboxane synthase inhibitor, emerged from the research laboratories of Pfizer in the early 1980s as a promising therapeutic agent.[1][2][3] Identified by the code UK-37248, its development was rooted in the growing understanding of the role of eicosanoids, particularly thromboxane A2 (TXA2), in platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the discovery and development history of dazoxiben hydrochloride, detailing its mechanism of action, synthesis, preclinical and clinical findings. It includes structured data presentations, detailed experimental protocols, and visualizations of key pathways and processes to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction: The Thromboxane Hypothesis

The late 1970s and early 1980s saw a surge in research into the arachidonic acid cascade and its bioactive metabolites, the prostaglandins and thromboxanes. A key discovery was the identification of thromboxane A2 (TXA2) as a potent vasoconstrictor and promoter of platelet aggregation. This led to the "thromboxane hypothesis," which postulated that excessive production of TXA2 was a key factor in the pathophysiology of various cardiovascular and ischemic disorders. This hypothesis spurred the search for inhibitors of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2. Pfizer's research program in this area ultimately led to the discovery of dazoxiben.[2][3]

Discovery and Development Timeline

While a precise, detailed internal timeline of Pfizer's dazoxiben program is not publicly available, a chronological overview can be constructed from published studies and patents.

Caption: A high-level overview of the discovery and development timeline of dazoxiben.

Mechanism of Action

Dazoxiben is a selective inhibitor of the enzyme thromboxane synthase (TXA2 synthase). By blocking this enzyme, it prevents the conversion of the prostaglandin endoperoxide PGH2 into TXA2. This leads to a significant reduction in the levels of TXA2 and its stable, inactive metabolite, thromboxane B2 (TXB2).[4]

A key consequence of inhibiting thromboxane synthase is the potential for "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, and prostaglandin E2 (PGE2).[4] This redirection of the metabolic pathway was a key area of investigation in the clinical development of dazoxiben.

Caption: Signaling pathway of dazoxiben's mechanism of action.

Synthesis of Dazoxiben Hydrochloride

The synthesis of dazoxiben hydrochloride can be achieved through a multi-step process. The following is a representative synthetic route based on literature descriptions.

Caption: A workflow diagram for the synthesis of dazoxiben hydrochloride.

Preclinical Studies

In Vitro Pharmacology

-

Thromboxane Synthase Inhibition: Dazoxiben demonstrated potent and selective inhibition of thromboxane synthase in various in vitro systems.

| Parameter | Value | Species/System |

| IC50 (TXB2 production) | 0.3 µM | Clotting human whole blood |

| IC50 (TXB2 production) | 0.32 µM | Rat whole blood |

| IC50 (TXB2 production) | 1.60 µM | Rat kidney glomeruli |

-

Platelet Aggregation: Dazoxiben was shown to inhibit platelet aggregation induced by various agonists, although its effect was less pronounced than that of cyclooxygenase inhibitors like aspirin.

In Vivo Pharmacology

Preclinical in vivo studies in animal models further elucidated the pharmacological profile of dazoxiben.

Toxicology

Toxicology studies were conducted in rats and dogs to assess the safety profile of dazoxiben.

| Species | Duration | Dosage | Findings |

| Rat | 6 months | Up to 100 mg/kg/day | No evidence of toxicity. |

| Rat | 6 months | 300 mg/kg/day | Slight increases in plasma calcium and urea, focal nephrosis, and slightly increased platelet count in males. |

| Dog | 6 months | Up to 300 mg/kg/day | No evidence of toxicity. |

Clinical Development

The clinical development of dazoxiben focused primarily on its potential therapeutic utility in conditions where vasoconstriction and platelet aggregation were thought to play a significant role.

Pharmacokinetics in Humans

Detailed pharmacokinetic data from human studies is limited in the publicly available literature.

Clinical Efficacy

The main indication for which dazoxiben was investigated was Raynaud's phenomenon, a condition characterized by vasospasm in the extremities.

| Trial | Design | No. of Patients | Treatment | Key Findings |

| Belch et al., 1983 | Double-blind, placebo-controlled | 20 | Dazoxiben 400 mg/day for 6 weeks | Significant clinical improvement in patients receiving dazoxiben. No significant changes in hand temperature, hematological, or hemostatic tests, apart from a decrease in plasma TXB2 levels.[5] |

| Ettinger et al., 1984 | Double-blind, placebo-controlled, crossover | 22 | Dazoxiben vs. Nifedipine vs. Placebo | No significant difference in subjective improvement or attack rate between dazoxiben and placebo. Nifedipine showed a trend towards improvement. Dazoxiben was well-tolerated. |

Studies also explored the effects of dazoxiben in other conditions, such as angina, but these did not progress to large-scale clinical trials.

Safety and Tolerability

Across the reported clinical trials, dazoxiben was generally well-tolerated with a favorable side effect profile.

Experimental Protocols

Synthesis of Dazoxiben Hydrochloride (Illustrative Protocol)

This is a generalized protocol based on common organic synthesis techniques and should be adapted and optimized.

-

Esterification of p-Hydroxybenzoic Acid: p-Hydroxybenzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl p-hydroxybenzoate. The product is isolated by neutralization and extraction.

-

Etherification: The ethyl p-hydroxybenzoate is reacted with 1,2-dichloroethane in the presence of a base such as sodium hydroxide in a suitable solvent (e.g., DMF) to form ethyl p-(2-chloroethoxy)benzoate.

-

Imidazole Substitution: The resulting chloroethoxy derivative is then reacted with imidazole in a polar aprotic solvent like DMF at an elevated temperature to yield the dazoxiben ethyl ester.

-

Hydrolysis: The ester is hydrolyzed to the carboxylic acid (dazoxiben free base) by treatment with an aqueous base (e.g., NaOH) followed by acidification.

-

Salt Formation: The dazoxiben free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in an appropriate solvent to precipitate dazoxiben hydrochloride. The product is then collected by filtration and dried.

Measurement of Thromboxane B2 by Radioimmunoassay (RIA)

-

Sample Collection and Preparation: Blood samples are collected in tubes containing an anticoagulant and an inhibitor of cyclooxygenase (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Plasma is separated by centrifugation.

-

Extraction (if necessary): For low concentration samples, TXB2 may be extracted from plasma using a solid-phase extraction column.

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of unlabeled TXB2.

-

A fixed amount of radiolabeled TXB2 (e.g., ³H-TXB2) and a specific anti-TXB2 antibody are added to the standards and unknown samples.

-

The mixture is incubated to allow competitive binding of labeled and unlabeled TXB2 to the antibody.

-

The antibody-bound TXB2 is separated from the free TXB2 (e.g., by precipitation with a second antibody or charcoal adsorption).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of TXB2 in the samples is determined by comparing their radioactivity with the standard curve.

-

Platelet Aggregation Assay (Collagen-Induced)

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes. PRP is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.

-

Aggregation Measurement:

-

PRP is placed in a cuvette in an aggregometer, which measures light transmission. PPP is used as a blank (100% aggregation).

-

A stirring bar is added, and the sample is warmed to 37°C.

-

A baseline light transmission is recorded.

-

A solution of collagen (the aggregating agent) is added to the PRP.

-

As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The change in light transmission over time is recorded as the aggregation curve.

-

To test the effect of dazoxiben, PRP is pre-incubated with the compound before the addition of collagen. The resulting aggregation curve is compared to that of a control sample.

-

Conclusion and Future Perspectives

Dazoxiben hydrochloride was a pioneering molecule in the exploration of thromboxane synthase inhibition as a therapeutic strategy. While it showed a clear biochemical effect in reducing TXA2 levels and was well-tolerated, its clinical efficacy in Raynaud's phenomenon was not sufficiently robust to warrant further development and regulatory approval. The reasons for the apparent discontinuation of its development are likely multifactorial, including the mixed clinical trial results and the emergence of other therapeutic classes.

Despite not reaching the market, the story of dazoxiben provides valuable lessons for drug discovery and development. It highlights the complexities of translating a well-defined biochemical mechanism of action into clear clinical benefit. The research conducted on dazoxiben significantly contributed to the understanding of the role of eicosanoids in health and disease and paved the way for the development of other compounds targeting this pathway. The detailed methodologies and data presented in this guide can serve as a valuable reference for scientists working on the development of novel anti-platelet and vasoactive therapies.

References

- 1. History | Pfizer [pfizer.com]

- 2. A history of Pfizer | pharmaphorum [pharmaphorum.com]

- 3. baranlab.org [baranlab.org]

- 4. Selective inhibition of thromboxane synthetase by dazoxiben increases prostacyclin production by leukocytes in angina patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Dazoxiben Hydrochloride: A Deep Dive into Selective Thromboxane A2 Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dazoxiben Hydrochloride, a selective inhibitor of Thromboxane A2 (TXA2) synthase. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction

Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator, plays a pivotal role in cardiovascular events. Dazoxiben Hydrochloride has been investigated for its therapeutic potential in selectively inhibiting TXA2 synthase, the key enzyme in the TXA2 biosynthesis pathway. This guide explores the pharmacological profile of Dazoxiben, offering insights for researchers in thrombosis, cardiovascular disease, and drug development.

Mechanism of Action

Dazoxiben is an imidazole derivative that acts as a selective and competitive inhibitor of Thromboxane A2 synthase. By blocking this enzyme, Dazoxiben prevents the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition leads to a redirection of the prostaglandin endoperoxide metabolism, resulting in an increased synthesis of other prostaglandins such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which have vasodilatory and anti-aggregatory properties. The proposed mechanism involves a cation-π interaction between the basic nitrogen atom of the imidazolyl group of Dazoxiben and the iron atom of the heme group of thromboxane synthase.[1]

Quantitative Data

The following tables summarize the key quantitative findings from various in vitro and ex vivo studies on Dazoxiben.

Table 1: In Vitro Inhibitory Activity of Dazoxiben

| Parameter | Species | System | Value | Reference |

| IC50 (TXB2 production) | Human | Clotting whole blood | 0.3 µg/mL | [2] |

| IC50 (TXB2 production) | Rat | Whole blood | 0.32 µg/mL | [2] |

| IC50 (TXB2 production) | Rat | Kidney glomeruli | 1.60 µg/mL | [2] |

| pIC50 (TXA2 formation) | Human | Serum | 5.7 | [3] |

Table 2: Effects of Dazoxiben on Platelet Aggregation and Prostaglandin Levels

| Experimental Condition | Parameter | Effect of Dazoxiben | Reference |

| Ex vivo (Human) | Plasma Thromboxane Reduction | ~80% reduction | [4][5] |

| Ex vivo (Human) | Platelet Aggregation Threshold to Collagen | Increased from 4.8 ± 1.7 mg/mL to 10.6 ± 3.3 mg/mL | [4][5] |

| In vitro (Human) | Collagen-induced Platelet Aggregation | Reduced maximal rate | [6] |

| In vitro (Human) | ADP-induced Secondary Aggregation | No effect | [6] |

| In vivo (Human) | Urinary TXB2 Excretion | Reduced by 30% | [2] |

| In vitro (Human) | 6-keto-PGF1α Formation in Whole Blood | More than doubled | [6] |

| In vitro (Human) | PGE2, PGF2α, PGD2 Generation in PRP | Increased | [7] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of Dazoxiben.

Measurement of Thromboxane B2 (TXB2) Levels

TXA2 is unstable and rapidly hydrolyzes to the more stable Thromboxane B2 (TXB2). Therefore, TXB2 levels are measured as an indicator of TXA2 production.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection and Preparation:

-

Collect whole blood, plasma, or serum. For plasma, use anticoagulants like EDTA or heparin.

-

Centrifuge samples to separate plasma or serum.

-

Samples can be assayed immediately or stored at ≤ -20°C.

-

For cell culture experiments, collect the supernatant.

-

-

ELISA Procedure (Competitive Assay):

-

Prepare standards and samples. A standard curve with known concentrations of TXB2 is essential.

-

Add samples, standards, and a fixed amount of HRP-labeled TXB2 to wells coated with a monoclonal antibody against TXB2.

-

Incubate to allow competitive binding of sample/standard TXB2 and HRP-labeled TXB2 to the antibody.

-

Wash the wells to remove unbound reagents.

-

Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of TXB2 in the sample.

-

Calculate the TXB2 concentration in the samples by interpolating from the standard curve.

-

Platelet Aggregation Assay

Platelet aggregation is a key functional endpoint to assess the efficacy of antiplatelet agents.

Protocol: Light Transmission Aggregometry (LTA)

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. PPP is used as a reference (100% aggregation).

-

-

Aggregation Measurement:

-

Place a cuvette with PRP into the aggregometer and stir at a constant temperature (37°C).

-

Add the aggregating agent (e.g., collagen, arachidonic acid, ADP).

-

As platelets aggregate, the turbidity of the PRP decreases, and more light is transmitted through the sample.

-

The instrument records the change in light transmission over time, generating an aggregation curve.

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

-

Inhibition Studies with Dazoxiben:

-

Pre-incubate the PRP with Dazoxiben or a vehicle control for a specified time before adding the aggregating agent.

-

Compare the aggregation curves and the maximal aggregation percentages between the Dazoxiben-treated and control samples to determine the inhibitory effect.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to Dazoxiben's mechanism of action.

Caption: Thromboxane A2 Signaling Pathway in Platelets.

Caption: Mechanism of Action of Dazoxiben Hydrochloride.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dazoxiben examined for platelet inhibitory effect in an artificial circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

Dazoxiben Hydrochloride: A Technical Whitepaper on its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the pharmacological effects of Dazoxiben Hydrochloride, a potent and selective inhibitor of thromboxane synthase. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

Dazoxiben Hydrochloride is an orally active imidazole derivative that selectively inhibits thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade.[1] By blocking this enzyme, Dazoxiben prevents the conversion of prostaglandin endoperoxides (PGG2 and PGH2) into the potent pro-aggregatory and vasoconstrictive agent, TXA2.[2][3] A significant consequence of this inhibition is the redirection of the prostaglandin endoperoxide metabolism towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α), which possess vasodilatory and anti-aggregatory properties.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative effects of Dazoxiben Hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Thromboxane B2 (TXB2) Synthesis

| System | IC50 | Reference |

| Clotting Human Whole Blood | 0.3 µM (0.3 µg/ml) | [4][6] |

| Washed Human Platelets (Thrombin-stimulated) | 0.7 µM | [1][7] |

| Rat Whole Blood | 0.32 µg/ml | [4] |

| Rat Kidney Glomeruli | 1.60 µg/ml | [4] |

Table 2: In Vitro Redirection of Prostaglandin Synthesis

| System | Effect on Prostaglandin Levels | Reference |

| Clotting Human Whole Blood | Parallel enhancement of PGE2 > PGF2α > 6-keto-PGF1α | [4] |

| Rabbit Clotting Blood | 3.5-fold increase in 6-keto-PGF1α | [8][9][10] |

| Human Blood Vessels | Increased production of prostacyclin | [10] |

| Leukocytes (Angina Patients & Healthy Volunteers) | Increased prostacyclin production | [11] |

Table 3: Effects on Platelet Aggregation

| Agonist | Dazoxiben Effect | Observations | Reference |

| Arachidonic Acid | Inhibition in only a subset of individuals ("responders") | Does not prevent aggregation in "non-responders" despite complete TXB2 synthesis inhibition.[12][13] | [12][13] |

| ADP | No inhibition of secondary aggregation | Dazoxiben does not prevent the second wave of ADP-induced aggregation. | [12] |

| Collagen | Reduced maximal rate of aggregation | Less effective than aspirin.[13] Increased aggregation threshold from 4.8 to 10.6 mg/ml in citrated ex vivo blood.[14] | [13][14] |

Table 4: In Vivo Antithrombotic Effects

| Animal Model | Dazoxiben Dose | Key Findings | Reference |

| Rabbit Carotid Artery Thrombosis (electrically induced) | 2 mg/kg IV | Significantly reduced accumulation of 111Indium-labelled platelets. | [8][9][10] |

| Dog Coronary Artery Thrombosis | 4 mg/kg | Prolonged the time for occlusive thrombi to form by 3-fold. | |

| Baboon Arterial Graft Thrombosis | 50 mg/kg | Did not reduce the rate or extent of acute platelet deposition on Dacron vascular grafts. | [9] |

Table 5: Clinical Trial Results in Raynaud's Syndrome

| Study Design | Dazoxiben Dose | Key Outcomes | Reference |

| Double-blind, placebo-controlled | 400 mg/day for 6 weeks | Significant clinical improvement in symptoms. No change in hand temperature. Lowered plasma TXB2 levels. | [2][15] |

| Double-blind, placebo-controlled | 100 mg q.i.d. for 14 days | Inhibited ex vivo TXB2 production and enhanced 6-keto-PGF1α production. No improvement in digital blood flow or subjective symptoms. | |

| Double-blind, placebo-controlled crossover | 100 mg q.i.d. | No significant improvement in total digital blood flow, capillary flow, or symptoms. | [16] |

| Double-blind, placebo-controlled | Not specified | Faster recovery after cold challenge. Long-term treatment showed no significant change in finger-skin temperature or attack severity. 65% reduction in TXB2 and 40% increase in 6-oxo-PGF1α. | [17] |

Detailed Experimental Protocols

In Vitro Thromboxane B2 (TXB2) Radioimmunoassay

This protocol outlines a general method for quantifying TXB2 levels in biological samples, a stable metabolite of TXA2.

Methodology:

-

Sample Collection and Preparation: Collect blood samples in appropriate anticoagulants. Prepare plasma or serum as required. For in vitro experiments with cell cultures or platelets, collect the supernatant after stimulation.

-

Assay Procedure:

-

Aliquots of standards or unknown samples are incubated with a specific primary antibody against TXB2.

-

A known amount of radiolabeled TXB2 (e.g., ¹²⁵I-TXB2) is added.[19] The unlabeled TXB2 in the sample competes with the radiolabeled TXB2 for binding to the limited number of antibody sites.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The antibody-bound TXB2 is separated from the free (unbound) TXB2. This is often achieved by adding a second antibody that precipitates the primary antibody.

-

The radioactivity of the precipitated (bound) fraction is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled TXB2 against known concentrations of unlabeled TXB2 standards. The concentration of TXB2 in the unknown samples is then determined by interpolating their percentage of bound radioactivity from the standard curve.

Platelet Aggregation Assay (Collagen-Induced)

This assay measures the ability of Dazoxiben to inhibit platelet aggregation induced by collagen.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.

-

Carefully collect the upper PRP layer.

-

-

Aggregation Measurement (Light Transmission Aggregometry):

-

A platelet aggregometer is used to measure changes in light transmission through a suspension of PRP.[11][21][22]

-

A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

-

Dazoxiben or a vehicle control is added to the PRP and pre-incubated for a specified time (e.g., 2 minutes).[13]

-

Collagen (e.g., 1-5 µg/mL) is added to induce platelet aggregation.[21][22]

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The inhibitory effect of Dazoxiben is calculated by comparing the aggregation in its presence to that of the vehicle control.

In Vivo Rabbit Model of Electrically Induced Carotid Artery Thrombosis

This animal model is used to evaluate the antithrombotic efficacy of Dazoxiben in vivo.[8][9][10]

Methodology:

-

Animal Preparation:

-

Male New Zealand White rabbits are anesthetized.[23]

-

The carotid artery is surgically exposed.

-

-

Drug Administration:

-

Thrombosis Induction:

-

Quantification of Thrombosis:

-

Prior to the experiment, a sample of the rabbit's own platelets is radiolabeled with 111Indium and re-injected.

-

After a set period following electrical stimulation, the segment of the carotid artery containing the thrombus is excised.

-

The radioactivity of the excised arterial segment is measured using a gamma counter to quantify the accumulation of labeled platelets.

-

-

Data Analysis: The amount of platelet accumulation in the Dazoxiben-treated group is compared to the vehicle-treated group to determine the antithrombotic effect.

Concluding Remarks

Dazoxiben Hydrochloride is a well-characterized selective inhibitor of thromboxane synthase. In vitro, it effectively reduces the production of thromboxane B2 and redirects prostaglandin metabolism towards the synthesis of vasodilatory and anti-aggregatory prostaglandins. While it shows some inhibitory effects on platelet aggregation, particularly in response to collagen, its efficacy can be variable depending on the agonist and individual response. In vivo studies in animal models have demonstrated its antithrombotic potential. However, clinical trials in humans, primarily for Raynaud's syndrome, have yielded mixed results, with some studies showing symptomatic improvement while others did not demonstrate significant benefits in blood flow. The data suggests that while Dazoxiben effectively modulates the prostanoid balance, its clinical utility may be influenced by the complex interplay of various factors in thrombotic and vasospastic disorders. Further research may be warranted to explore its potential in specific patient populations or in combination with other antiplatelet agents.

References

- 1. Inhibition of thromboxane and 12-HPETE formation by dazoxiben and its two thiophenic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. selleckchem.com [selleckchem.com]

- 7. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 8. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with dazoxiben hydrochloride (UK 37,248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute arterial thrombosis in rabbits: reduced platelet accumulation after treatment with thromboxane synthetase inhibitor dazoxiben hydrochloride, (UK-37, 248-01) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute arterial thrombosis in rabbits: Reduced platelet accumulation after treatment with dazoxiben hydrochloride (UK 37,248-01) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Effects of thromboxane synthetase inhibition on arachidonate metabolism and platelet behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of thromboxane synthetase inhibition in Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of dazoxiben, a thromboxane synthetase inhibitor on skin-blood flow following cold challenge in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]

Dazoxiben Hydrochloride: A Technical Guide for Investigating Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazoxiben hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade that produces the powerful vasoconstrictor and platelet aggregator, thromboxane A2. By selectively blocking this enzyme, dazoxiben effectively reduces TXA2 levels, leading to a decrease in vasoconstriction and platelet aggregation. This unique mechanism of action makes it an invaluable tool for researchers studying the pathophysiological roles of TXA2 in various vascular disorders. This technical guide provides an in-depth overview of dazoxiben, its mechanism of action, and its application in vasoconstriction research, complete with experimental protocols and quantitative data to facilitate its use in a laboratory setting.

Introduction

Dazoxiben hydrochloride, chemically known as 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid hydrochloride, is an orally active compound that has been extensively studied for its therapeutic potential in conditions characterized by excessive vasoconstriction and platelet activity, such as Raynaud's syndrome and thrombosis.[1][2] Its primary pharmacological effect is the selective inhibition of thromboxane synthase, which catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2.[3] This targeted action allows for the investigation of the specific contributions of TXA2 to vascular tone and hemostasis, while also revealing the consequences of redirecting prostaglandin metabolism towards other vasoactive prostanoids.

Mechanism of Action and Signaling Pathway

Dazoxiben's mechanism of action centers on its ability to selectively inhibit thromboxane A2 synthase. This inhibition leads to a reduction in the synthesis of thromboxane A2, a potent vasoconstrictor.[3][4] A key consequence of this inhibition is the redirection of the common precursor, prostaglandin H2 (PGH2), towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator, and prostaglandin E2 (PGE2).[5][6][7] This "prostaglandin steal" phenomenon contributes to the overall vasodilatory effect of dazoxiben.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of dazoxiben in inhibiting thromboxane synthesis and its effects on related prostaglandins.

Table 1: In Vitro and Ex Vivo Inhibition of Thromboxane B2 (TXB2) Production by Dazoxiben

| Biological System | Species | IC50 | Reference(s) |

| Clotting Whole Blood | Human | 0.3 µg/mL | [5] |

| Clotting Whole Blood | Rat | 0.32 µg/mL | [5] |

| Kidney Glomeruli | Rat | 1.60 µg/mL | [5] |

| Washed Platelet Suspensions (Thrombin-stimulated) | Human | 0.7 µM | [8] |

| Platelet-Rich Plasma (Collagen-induced) | Human | - | [9] |

Table 2: Effects of Dazoxiben on Prostaglandin and Thromboxane Levels

| Parameter | Treatment | Effect | Reference(s) |

| Urinary TXB2 Excretion | Oral Dazoxiben (1.5 and 3.0 mg/kg) | 30% reduction | [5] |

| Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Oral Dazoxiben (1.5 and 3.0 mg/kg) | Ranged from <4 to 8 pg/mL | [5] |

| PGE2, PGF2α, 6-keto-PGF1α Production | In clotting human whole blood with Dazoxiben | Enhanced production (PGE2 > PGF2α > 6-keto-PGF1α) | [5] |

| Plasma Thromboxane Levels | Dazoxiben (in vitro and ex vivo) | ~80% reduction | [9] |

| Platelet Aggregation Threshold to Collagen | Dazoxiben (ex vivo) | Increased from 4.8±1.7 mg/ml to 10.6±3.3 mg/ml | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing dazoxiben to study vasoconstriction.

In Vitro Vascular Reactivity Assay (Aortic Ring Assay)

This protocol assesses the direct effect of dazoxiben on vascular smooth muscle tone.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat, rabbit).

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

Dazoxiben hydrochloride stock solution.

-

Vasoconstrictor agent (e.g., phenylephrine, U-46619 - a thromboxane A2 mimetic).

-

Organ bath system with force transducers.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Gently remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline.

-

Experiment:

-

Pre-incubate the aortic rings with a desired concentration of dazoxiben or vehicle for a specified time (e.g., 30 minutes).

-

Induce vasoconstriction by adding a cumulative concentration range of the chosen vasoconstrictor agent.

-

Record the isometric tension generated by the rings.

-

-

Data Analysis: Construct concentration-response curves for the vasoconstrictor in the presence and absence of dazoxiben. Analyze the data to determine changes in the maximum contraction and the EC50 of the vasoconstrictor.

Measurement of Thromboxane B2 Production in Platelets

This protocol quantifies the inhibitory effect of dazoxiben on TXA2 synthesis by measuring its stable metabolite, TXB2.

Materials:

-

Human or animal whole blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) prepared by centrifugation.

-

Dazoxiben hydrochloride stock solution.

-

Platelet agonist (e.g., arachidonic acid, collagen, thrombin).

-

Indomethacin (to stop the reaction).

-

TXB2 ELISA kit or radioimmunoassay (RIA) reagents.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Incubation:

-

Pre-warm PRP aliquots to 37°C.

-

Add various concentrations of dazoxiben or vehicle to the PRP and incubate for a specified time (e.g., 10 minutes).

-

-

Stimulation: Initiate platelet activation and TXB2 production by adding a platelet agonist. Incubate for a defined period (e.g., 5 minutes).

-

Reaction Termination: Stop the reaction by adding indomethacin (e.g., 10 µM final concentration) and placing the samples on ice.

-

Sample Preparation: Centrifuge the samples at a high speed (e.g., 12,000 x g) for 2 minutes to obtain platelet-free plasma.

-

TXB2 Measurement: Quantify the TXB2 concentration in the supernatant using a commercial ELISA kit or by performing a radioimmunoassay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TXB2 production at each dazoxiben concentration and determine the IC50 value.

In Vivo Cold-Induced Forearm Vasoconstriction

This protocol assesses the effect of dazoxiben on reflex vasoconstriction in a human or animal model.

Materials:

-

Human subjects or anesthetized animal model.

-

Dazoxiben hydrochloride for oral or intravenous administration.

-

Venous occlusion plethysmograph to measure forearm blood flow.

-

Ice water bath.

-

Blood pressure and heart rate monitor.

Procedure:

-

Baseline Measurements: After a period of acclimatization in a temperature-controlled room, obtain baseline measurements of forearm blood flow, blood pressure, and heart rate.

-

Drug Administration: Administer dazoxiben or placebo to the subjects.

-

Post-Dose Measurements: At a specified time after drug administration (to allow for absorption and distribution), repeat the baseline measurements.

-

Cold Pressor Test: Immerse the subject's contralateral hand in an ice water bath for a defined period (e.g., 1-2 minutes) to induce a sympathetic nervous system response and reflex vasoconstriction.

-

Measurement during Cold Stress: Continuously measure forearm blood flow in the non-immersed arm throughout the cold pressor test and for a recovery period afterward.

-

Data Analysis: Compare the changes in forearm blood flow in response to the cold pressor test between the dazoxiben and placebo groups. Analyze parameters such as the peak decrease in blood flow and the time to recovery.

Conclusion

Dazoxiben hydrochloride is a powerful pharmacological tool for elucidating the role of thromboxane A2 in vasoconstriction and related physiological and pathological processes. Its selectivity for thromboxane synthase allows for targeted investigations that can differentiate the effects of TXA2 from those of other eicosanoids. The experimental protocols provided in this guide offer a starting point for researchers to incorporate dazoxiben into their studies of vascular biology and drug discovery. By carefully designing and executing these experiments, scientists can gain valuable insights into the complex mechanisms governing vascular tone and identify new therapeutic targets for cardiovascular diseases.

References

- 1. Changes in forearm blood flow during single and intermittent cold application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repeatability of local forearm vasoconstriction to endothelin-1 measured by venous occlusion plethysmography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of dazoxiben on platelet-vessel was interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. portlandpress.com [portlandpress.com]

A Technical Guide to Thromboxane Synthase Inhibitors: A Focus on Dazoxiben

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of thromboxane synthase inhibitors, with a particular focus on the well-characterized compound, Dazoxiben. This document outlines the core mechanism of action, summarizes key quantitative data for comparative analysis, provides detailed experimental protocols for evaluation, and visualizes the associated biological pathways and drug development workflows.

Introduction to Thromboxane Signaling and its Inhibition

Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid that plays a critical role in hemostasis and thrombosis.[1] Synthesized via the cyclooxygenase (COX) and thromboxane synthase enzymes, TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][2] Its effects are mediated through the thromboxane A2 receptor (TP receptor).[3] Consequently, the thromboxane signaling pathway is a key target for antiplatelet therapies.

Thromboxane synthase inhibitors represent a specific class of drugs that selectively block the final step in TXA2 biosynthesis—the conversion of prostaglandin H2 (PGH2) to TXA2.[4] This mechanism of action is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which inhibit the upstream COX enzymes. A potential advantage of selective thromboxane synthase inhibition is the redirection of PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2), within the vascular endothelium.[5] However, the accumulation of PGH2, which can also act as a TP receptor agonist, may partially counteract the therapeutic benefits.[2] This has led to the development of dual-action drugs that both inhibit thromboxane synthase and antagonize the TP receptor.[4][6]

Dazoxiben is an orally active imidazole derivative and a selective inhibitor of thromboxane synthase.[2][5] It has been extensively studied in various clinical settings, including Raynaud's syndrome, to evaluate its therapeutic potential.[5]

Quantitative Data on Thromboxane Synthase Inhibitors

The following table summarizes the in vitro potency of Dazoxiben and other notable thromboxane synthase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary depending on the specific assay conditions.

| Compound | Assay Type | Species/System | IC50 | Reference(s) |

| Dazoxiben | Thromboxane B2 production in clotting whole blood | Human | 0.3 µM | [2] |

| Thromboxane B2 production in platelet-rich plasma | Human | Not specified, but effective at 40-80 µM | [2] | |

| Ozagrel (OKY-046) | Thromboxane A2 synthetase activity | Rabbit platelets | 11 nM | |

| Furegrelate (U-63,557A) | Thromboxane synthesis inhibition | Human (ex vivo, PRP) | Dose-dependent inhibition (200-1600 mg) | |

| BM-531 | Thromboxane B2 production in activated platelets | Human | Total prevention at 1-10 µM | [7] |

| Affinity for TXA2 receptors (as a dual-action inhibitor) | Human washed platelets | 0.0078 µM | [7] |

Key Experimental Protocols

This section details the methodologies for essential experiments used to evaluate the efficacy and mechanism of action of thromboxane synthase inhibitors.

In Vitro Thromboxane Synthase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of thromboxane synthase.

Principle: Recombinant human thromboxane A synthase (TXAS) is used in a fluorescence polarization (FP)-based assay. A fluorescently labeled probe binds to the active site of the enzyme, resulting in a high FP signal. Inhibitors that bind to the active site displace the probe, leading to a decrease in the FP signal.[8]

Materials:

-

Recombinant human TXAS protein[8]

-

TXAS FP Assay Buffer (e.g., from a commercial kit)[8]

-

Dithiothreitol (DTT)[8]

-

Fluorescently labeled TXAS-specific probe (e.g., TAMRA-conjugated)[8]

-

Test compounds (e.g., Dazoxiben) and a positive control (e.g., Ozagrel)[8]

-

384-well black plates[8]

-

Fluorescence polarization plate reader[8]

Procedure:

-

Reagent Preparation:

-

Assay Protocol:

-

Set up the 384-well plate with wells for 100% initial activity (enzyme, probe, buffer), background (probe, buffer), and test compounds (enzyme, probe, buffer, and inhibitor).[8]

-

Add the assay buffer to all wells.

-

Add the test compounds or vehicle control to the appropriate wells.

-

Add the TXAS protein to the "initial activity" and "test compound" wells.

-

Add the fluorescent probe to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the fluorescence polarization on a plate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm for TAMRA).[8]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Measurement of Thromboxane B2 (TXB2) in Whole Blood

This ex vivo assay assesses the effect of a thromboxane synthase inhibitor on the production of TXA2 by platelets in a physiologically relevant environment. Since TXA2 is highly unstable, its stable, inactive metabolite, TXB2, is measured.

Principle: Whole blood is allowed to clot, which triggers platelet activation and subsequent TXA2 production. The amount of TXB2 in the resulting serum is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

Materials:

-

Venous blood collected without anticoagulant.

-

Glass tubes.

-

Water bath or incubator at 37°C.

-

Centrifuge.

-

Microplate reader.[9]

Procedure:

-

Sample Collection and Processing:

-

ELISA Protocol (example based on a competitive assay):

-

Prepare standards and samples. Samples may need to be diluted in the assay buffer provided in the kit.[9]

-

Add standards and samples to the wells of the microplate, which is pre-coated with a capture antibody.[13]

-

Add the TXB2-enzyme conjugate (e.g., TXB2-peroxidase) to each well.[13]

-

Add the primary antibody specific for TXB2 to each well.[13]

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).[9][13]

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[9]

-

Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[9]

-

Add a stop solution to terminate the reaction.[14]

-

Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).[13]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

The absorbance is inversely proportional to the amount of TXB2 in the sample.[9]

-

Calculate the TXB2 concentration in the unknown samples by interpolating their absorbance values from the standard curve.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a thromboxane synthase inhibitor to prevent platelet aggregation induced by various agonists.

Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.[15][16]

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate (3.2%).[16]

-

Centrifuge.

-

Light transmission aggregometer.[15]

-

Platelet agonists: Arachidonic acid (to assess the thromboxane pathway), ADP, collagen.[15][17]

-

Test compounds (e.g., Dazoxiben).

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect venous blood into tubes containing 3.2% sodium citrate.[16]

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[16]

-

Remove the PRP supernatant.

-

Centrifuge the remaining blood at a high speed (e.g., 2,000 x g) for 15 minutes to obtain PPP.

-

-

Aggregation Measurement:

-

Pre-warm the PRP and PPP samples to 37°C.[16]

-

Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.[17]

-

Place a cuvette with PRP and a stir bar into the aggregometer.

-

Add the test compound or vehicle control and incubate for a short period.

-

Add the platelet agonist (e.g., arachidonic acid) to initiate aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

The primary endpoint is the maximal percentage of aggregation.

-

Compare the maximal aggregation in the presence of the inhibitor to that of the vehicle control to determine the percent inhibition.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to thromboxane synthase inhibitors.

Thromboxane A2 Signaling Pathway

References

- 1. pharmacologyeducation.org [pharmacologyeducation.org]

- 2. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane synthetase inhibition as antithrombotic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. interchim.fr [interchim.fr]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 12. ahajournals.org [ahajournals.org]

- 13. arborassays.com [arborassays.com]

- 14. content.abcam.com [content.abcam.com]

- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 17. coachrom.com [coachrom.com]

Methodological & Application

Application Notes and Protocols for Dazoxiben Hydrochloride in a Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazoxiben Hydrochloride is a potent and selective inhibitor of thromboxane A2 synthase (TXA2 synthase).[1][2][3][4] Thromboxane A2 is a key mediator in platelet activation and aggregation.[5] Its synthesis from arachidonic acid is a critical step in hemostasis and thrombosis.[5][6] By inhibiting TXA2 synthase, Dazoxiben Hydrochloride blocks the production of thromboxane A2, thereby reducing platelet aggregation.[1][2][3][4] This document provides a detailed protocol for an in vitro platelet aggregation assay using Dazoxiben Hydrochloride, intended for researchers and professionals in drug development.

Mechanism of Action

Dazoxiben selectively inhibits the enzyme thromboxane synthase.[1][2][3][4] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[5][6] Inhibition of this enzyme leads to a redirection of the arachidonic acid cascade, resulting in decreased TXA2 levels and a potential increase in other prostaglandins such as prostacyclin (PGI2), prostaglandin D2 (PGD2), and prostaglandin E2 (PGE2), which can have inhibitory or modulatory effects on platelet aggregation.[2][7]

Quantitative Data Summary

The inhibitory effects of Dazoxiben Hydrochloride on platelet aggregation and thromboxane synthesis have been quantified in various studies. The following tables summarize key data points.

Table 1: IC50 Values of Dazoxiben Hydrochloride for Inhibition of Thromboxane B2 (TXB2) Production

| Agonist | Platelet Source | IC50 (µM) | Reference |

| Thrombin (0.6 IU/ml) | Washed Human Platelets | 0.7 | [8] |

| Collagen (0.6-2.5 µg/ml) | Human Platelet-Rich Plasma | Not explicitly stated, but inhibition was observed | [8] |

Note: Thromboxane B2 (TXB2) is the stable, inactive metabolite of the highly unstable TXA2 and is often measured to reflect TXA2 production.

Table 2: Effect of Dazoxiben Hydrochloride on Platelet Aggregation

| Agonist | Dazoxiben Concentration (µM) | Effect | Reference |

| Arachidonic Acid | 40-80 | Inhibition of platelet aggregation in "responder" subjects. | [2] |

| Collagen | 1 and 10 | Reduced adhesion to damaged blood vessel by about 45%. | [7] |

| Collagen | Not specified | Increased platelet aggregation threshold from 4.8 ± 1.7 mg/ml to 10.6 ± 3.3 mg/ml. | [9][10][11] |

Experimental Protocols

This section details the methodology for an in vitro platelet aggregation assay using Dazoxiben Hydrochloride, primarily based on the Light Transmission Aggregometry (LTA) method.[1][8][12][13][14]

Materials and Reagents

-

Dazoxiben Hydrochloride

-

Human whole blood (collected from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks)

-

3.2% Sodium Citrate (anticoagulant)

-

Agonists: Arachidonic Acid (AA), Collagen, Adenosine Diphosphate (ADP)

-

Saline solution (0.9% NaCl)

-

Bovine Serum Albumin (BSA)

-

Tyrode's buffer

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) preparation reagents

-

Light Transmission Aggregometer

-

Spectrophotometer

-

Pipettes and sterile consumables

Blood Collection and Preparation of Platelet-Rich Plasma (PRP)

-

Collect whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[12]

-

To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[12]

-

Carefully aspirate the upper layer, which is the PRP, and transfer it to a separate sterile tube.

-

To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[1] The supernatant is the PPP and will be used as a blank and for baseline correction in the aggregometer.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

Platelet Aggregation Assay Protocol

-

Preparation of Dazoxiben Hydrochloride Solutions: Prepare a stock solution of Dazoxiben Hydrochloride in an appropriate solvent (e.g., saline) and make serial dilutions to achieve the desired final concentrations for the assay.

-

Incubation:

-

Pipette a known volume of PRP into the aggregometer cuvettes.

-

Add the desired volume of Dazoxiben Hydrochloride solution or vehicle control to the PRP.

-

Incubate the PRP with Dazoxiben Hydrochloride for a predetermined time (e.g., 15 minutes) at 37°C with gentle stirring.[6]

-

-

Aggregation Measurement:

-

Place the cuvette containing the PRP and Dazoxiben Hydrochloride (or vehicle) into the light transmission aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[12]

-

Add the platelet agonist (e.g., arachidonic acid, collagen, or ADP) to initiate platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of Dazoxiben Hydrochloride and compared to the vehicle control.

-

Calculate the percentage inhibition of aggregation for each Dazoxiben Hydrochloride concentration.

-

If applicable, determine the IC50 value of Dazoxiben Hydrochloride for the inhibition of platelet aggregation induced by each agonist.

-

Visualizations

Signaling Pathway of Arachidonic Acid Metabolism in Platelets and the Action of Dazoxiben

Caption: Dazoxiben inhibits Thromboxane Synthase, blocking TXA2 production.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for Dazoxiben platelet aggregation assay.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane synthase inhibition potentiates washed platelet activation by endogenous and exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandins and human platelet aggregation. Implications for the anti-aggregating activity of thromboxane-synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of thromboxane synthetase inhibition on arachidonate metabolism and platelet behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of thromboxane synthetase with dazoxiben - basis of its inhibitory effect on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 13. mdpi.com [mdpi.com]

- 14. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Studying the Antithrombotic Effects of Dazoxiben Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dazoxiben Hydrochloride, a selective thromboxane A2 synthase inhibitor, in preclinical animal models to evaluate its antithrombotic potential. Detailed protocols for key in vivo experiments are provided, along with data presentation and visualization of relevant biological pathways and experimental workflows.

Introduction to Dazoxiben Hydrochloride

Dazoxiben Hydrochloride is an imidazole derivative that acts as a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] TXA2 is a highly prothrombotic and vasoconstrictive agent produced by activated platelets.[2][3] By inhibiting TXA2 synthase, Dazoxiben reduces the production of TXA2, thereby decreasing platelet aggregation and vasoconstriction, which are critical events in the formation of a thrombus.[1][4] The mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) to TXA2.[5] This selective inhibition can also lead to a redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has anti-platelet and vasodilatory properties.[6][7]

Signaling Pathway of Thromboxane A2 in Platelet Activation

The following diagram illustrates the signaling pathway of Thromboxane A2 (TXA2) in platelets and the point of intervention for Dazoxiben.

Caption: Thromboxane A2 signaling pathway and Dazoxiben's mechanism.

Animal Models for Evaluating Antithrombotic Effects

Several animal models have been successfully employed to investigate the antithrombotic properties of Dazoxiben Hydrochloride.[8][9][10] These models are crucial for understanding the drug's efficacy and mechanism of action in a physiological setting.

Rabbit Model of Electrically Induced Carotid Artery Thrombosis

This model is used to assess the ability of a compound to prevent the formation of a platelet-rich arterial thrombus.[6]

Experimental Workflow:

Caption: Workflow for the rabbit carotid artery thrombosis model.

Detailed Protocol:

-

Animal Preparation: Anesthetize male New Zealand White rabbits with a suitable anesthetic agent (e.g., sodium pentobarbitone).

-

Surgical Procedure: Surgically expose one of the carotid arteries.

-

Platelet Labeling (Optional but Recommended): For quantitative assessment of thrombus size, autologous platelets can be labeled with Indium-111 and re-injected into the animal prior to thrombus induction.

-

Drug Administration: Administer Dazoxiben Hydrochloride (e.g., 2 mg/kg) or vehicle intravenously.

-

Thrombus Induction: Induce thrombosis by applying a controlled electrical current (e.g., 1mA for 2 minutes) to the exposed arterial wall.[6]

-

Quantification of Thrombus Formation: After a set period, excise the arterial segment and measure the radioactivity to quantify platelet accumulation.

-

Blood Sampling and Analysis: Collect blood samples before and after drug administration to measure plasma levels of thromboxane B2 (TxB2, a stable metabolite of TXA2) and 6-keto-prostaglandin F1α (a stable metabolite of PGI2).

-

Histology: The arterial segment can be fixed, sectioned, and stained to confirm the platelet-rich nature of the thrombus.

Canine Model of Coronary Artery Thrombosis

This model evaluates the effect of the drug on thrombus formation in a more clinically relevant setting of coronary artery disease.[11]

Detailed Protocol:

-

Animal Preparation: Anesthetize adult mongrel dogs and perform a thoracotomy to expose the heart.

-

Instrumentation: Place an electromagnetic flow probe around the left circumflex coronary artery to monitor blood flow.

-

Thrombus Induction: Induce endothelial injury by electrical stimulation of the coronary artery.

-

Drug Administration: Administer Dazoxiben Hydrochloride (e.g., 4 mg/kg) intravenously.

-

Data Collection: Continuously monitor coronary blood flow to determine the time to occlusive thrombus formation. Observe for spontaneous reperfusion events (reactive hyperemic responses).

-

Blood Analysis: Collect venous blood samples to measure TxB2 concentrations.

-

In Vitro Platelet Aggregation: Assess platelet aggregation in response to agonists like ADP and collagen using platelet-rich plasma obtained from the animals.

Feline Model of Endotoxin-Induced Pulmonary Thromboembolism

This model is useful for studying the role of thromboxane in the context of systemic inflammation and its consequences in the pulmonary vasculature.[12]

Detailed Protocol:

-

Animal Preparation: Anesthetize cats with a suitable anesthetic (e.g., pentobarbitone).

-

Drug Administration: Pre-treat the animals with Dazoxiben Hydrochloride (e.g., 5 mg/kg) intravenously.

-

Induction of Thromboembolism: Administer E. coli endotoxin (e.g., 2 mg/kg) intravenously to induce a systemic inflammatory response and pulmonary thromboembolism.

-

Physiological Monitoring: Monitor pulmonary arterial pressure, systemic arterial pressure, and arterial blood gases (PO2).

-

Biochemical Analysis: Measure the concentration of TxB2 in pulmonary arterial and aortic blood.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of Dazoxiben Hydrochloride.

Table 1: Effect of Dazoxiben on Platelet Accumulation and Prostanoid Levels in a Rabbit Model of Arterial Thrombosis [6]

| Treatment Group | Dose | Platelet Accumulation (Relative Units) | Plasma Thromboxane B2 (TxB2) Production | Plasma 6-keto-PGF1α Production |

| Vehicle Control | - | High | Normal | Normal |

| Dazoxiben | 2 mg/kg, IV | Significantly Reduced | Almost Totally Inhibited | 3.5-fold Increase |

| Aspirin | 10 mg/kg, IV | Considerably Reduced | Markedly Reduced | Markedly Reduced |

Table 2: Effect of Dazoxiben in a Canine Model of Coronary Artery Thrombosis [11]